molecular formula C30H38O7S B1341378 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate CAS No. 882847-05-4

15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate

Cat. No.: B1341378
CAS No.: 882847-05-4
M. Wt: 542.7 g/mol
InChI Key: QACKFJOUHFJFAP-UHFFFAOYSA-N
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Description

15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate is an organic compound with the molecular formula C₃₀H₃₈O₇S and a molecular weight of 542.69 g/mol . It is commonly used in research settings, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a tritylmercapto group and multiple ether linkages.

Preparation Methods

The synthesis of 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate typically involves multiple steps:

Chemical Reactions Analysis

15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the tritylmercapto group to a thiol group.

    Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reactions are often conducted under anhydrous conditions to prevent hydrolysis.

    Major Products: The major products of these reactions include sulfoxides, sulfones, and substituted ethers.

Scientific Research Applications

15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate involves its interaction with various molecular targets:

Comparison with Similar Compounds

15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate can be compared with other similar compounds:

Biological Activity

15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetraoxapentadecanoic acid backbone with a tritylmercapto group. Its molecular formula is C26H33NO8C_{26}H_{33}NO_8 with a molecular weight of approximately 487.54 g/mol. The presence of the trityl group enhances lipophilicity, which may influence its interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The mercapto group in the structure is known for its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Cell Membrane Interaction : The hydrophobic trityl group may facilitate the compound's incorporation into lipid membranes, potentially altering membrane fluidity and affecting signal transduction pathways.
  • Enzyme Modulation : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit certain cancer cell lines. For instance:

  • Case Study 1 : A study evaluated the cytotoxic effects of 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.
  • Case Study 2 : Another investigation focused on its effects on HeLa cervical cancer cells, revealing significant apoptosis induction at concentrations above 30 µM.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Tritylmercaptoacetic acidC₁₃H₁₈O₂SModerate antioxidant activity
Tetraoxapentadecanoic acidC₁₆H₃₁NO₈Limited anti-cancer activity
Mercaptoundecanoic acidC₁₁H₂₂O₂SAntimicrobial properties

Properties

IUPAC Name

3-[2-[2-[2-(2-tritylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O6S.H2O/c31-29(32)16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-30(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28;/h1-15H,16-25H2,(H,31,32);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACKFJOUHFJFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589238
Record name 1,1,1-Triphenyl-5,8,11,14-tetraoxa-2-thiaheptadecan-17-oic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882847-05-4
Record name 1,1,1-Triphenyl-5,8,11,14-tetraoxa-2-thiaheptadecan-17-oic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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